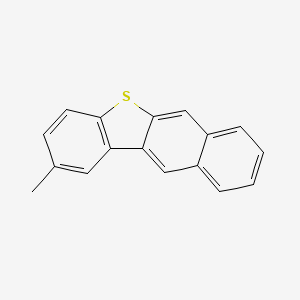
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(dimethylamino)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(dimethylamino)ethyl ester is a bioactive chemical compound. It is known for its potential applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a carbanilic acid core with a hexyloxy and methyl substitution, and a dimethylaminoethyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(dimethylamino)ethyl ester typically involves the esterification of carbanilic acid derivatives with 2-(dimethylamino)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(dimethylamino)ethyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(dimethylamino)ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(dimethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carbanilic acid derivative, which can then interact with enzymes and receptors in biological systems. The dimethylaminoethyl group may enhance the compound’s solubility and facilitate its transport across cell membranes, thereby increasing its bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester
- Acetic acid, 2-(dimethylamino)ethyl ester
Uniqueness
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(dimethylamino)ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexyloxy and methyl groups enhances its lipophilicity, while the dimethylaminoethyl ester group improves its solubility and bioavailability compared to similar compounds.
This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications.
Propiedades
| 63986-39-0 | |
Fórmula molecular |
C18H30N2O3 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl N-(4-hexoxy-2-methylphenyl)carbamate |
InChI |
InChI=1S/C18H30N2O3/c1-5-6-7-8-12-22-16-9-10-17(15(2)14-16)19-18(21)23-13-11-20(3)4/h9-10,14H,5-8,11-13H2,1-4H3,(H,19,21) |
Clave InChI |
STOXICLIVXPABV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC(=C(C=C1)NC(=O)OCCN(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol](/img/structure/B13781879.png)

![1-[4-[(4-nitrophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781889.png)
